7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide
Overview
Description
7-Hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide is a complex organic compound with a molecular formula of C13H13N3O3 and a molecular weight of 259.267 g/mol
Mechanism of Action
Target of Action
It’s worth noting that similar tricyclic derivatives of hydroxyquinolines have been studied as potential inhibitors of aldosterone synthase .
Biochemical Pathways
Related compounds have been shown to influence the urinary function of the kidneys , suggesting a potential impact on renal pathways.
Result of Action
Some related compounds have been found to exhibit a statistically significant diuretic effect , indicating a potential physiological impact of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide typically involves multiple steps, starting with the formation of the pyridoquinoline core. Common synthetic routes include the condensation of appropriate precursors under controlled conditions, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide may be studied for its potential biological activity. It could be used in assays to investigate its effects on various biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its pharmacological properties may be explored for therapeutic uses in treating various diseases.
Industry: In industry, this compound can be utilized in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Comparison with Similar Compounds
7-Hydroxy-5-oxo-N-(2-phenylethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
7-Hydroxy-5-oxo-N-(1-phenylethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
7-Hydroxy-5-oxo-N-(2-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Uniqueness: 7-Hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide stands out due to its specific structural features and potential applications. Its unique combination of hydroxyl, oxo, and carbohydrazide groups contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-15-12(18)9-11(17)8-5-1-3-7-4-2-6-16(10(7)8)13(9)19/h1,3,5,17H,2,4,6,14H2,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTIZMMPGZDQGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328065 | |
Record name | 4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679163 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
378205-41-5 | |
Record name | 4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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